molecular formula C14H13N3O5S B4755656 5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid CAS No. 6099-68-9

5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B4755656
CAS No.: 6099-68-9
M. Wt: 335.34 g/mol
InChI Key: ZOYYSHCYXQGNSB-UHFFFAOYSA-N
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Description

5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The nitrophenyl group is introduced via a nitration reaction of an aromatic precursor. The final step involves the coupling of the thiazole derivative with a pentanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The pentanoic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Nitrophenyl Derivatives: Compounds like 4-nitrophenol and 4-nitroaniline contain the nitrophenyl group.

    Pentanoic Acid Derivatives: Compounds such as valproic acid and 4-oxopentanoic acid share the pentanoic acid moiety.

Uniqueness

5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the combination of the thiazole ring, nitrophenyl group, and pentanoic acid moiety in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c18-12(2-1-3-13(19)20)16-14-15-11(8-23-14)9-4-6-10(7-5-9)17(21)22/h4-8H,1-3H2,(H,19,20)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYYSHCYXQGNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366756
Record name ST50919308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-68-9
Record name ST50919308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

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